molecular formula C17H18N4O4 B2935015 3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-1-{3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDIN-1-YL}PROPAN-1-ONE CAS No. 1428349-31-8

3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-1-{3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDIN-1-YL}PROPAN-1-ONE

Cat. No.: B2935015
CAS No.: 1428349-31-8
M. Wt: 342.355
InChI Key: KJARBGQYBNEHRX-UHFFFAOYSA-N
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Description

The compound 3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-1-{3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDIN-1-YL}PROPAN-1-ONE is a heterocyclic organic molecule featuring a 1,2-oxazole core substituted with methyl groups at positions 3 and 4. This oxazole moiety is linked via a propan-1-one bridge to an azetidine ring, which is further substituted with a 1,2,4-oxadiazol-5-yl group bearing a furan-2-yl substituent.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c1-10-13(11(2)24-19-10)5-6-15(22)21-8-12(9-21)17-18-16(20-25-17)14-4-3-7-23-14/h3-4,7,12H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJARBGQYBNEHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-1-{3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDIN-1-YL}PROPAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, such as the oxazole, furan, and oxadiazole rings. These components are then linked together through a series of condensation and cyclization reactions under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure precise control over reaction conditions. The use of high-throughput screening and optimization techniques can help in identifying the most efficient synthetic routes and reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-1-{3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDIN-1-YL}PROPAN-1-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-1-{3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDIN-1-YL}PROPAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-1-{3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDIN-1-YL}PROPAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Substituents
Target Compound C₂₂H₂₄N₄O₄ 432.45 g/mol* 1,2-Oxazole, 1,2,4-Oxadiazole, Azetidine 3,5-Dimethyl (oxazole), Furan-2-yl (oxadiazole)
3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride C₁₂H₁₆ClN₃O₂ 269.73 g/mol 1,2,4-Oxadiazole, Amine 4-Methoxyphenyl
3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid C₁₂H₁₂N₂O₄ 248.23 g/mol 1,2,4-Oxadiazole, Carboxylic Acid 4-Methoxyphenyl
1-(3,5-Diphenyl-4H-1,2-oxazol-5-yl)propan-2-one C₁₈H₁₇NO₂ 279.33 g/mol 1,2-Oxazole, Ketone 3,5-Diphenyl

Key Observations:

Heterocyclic Diversity: The target compound uniquely combines 1,2-oxazole, 1,2,4-oxadiazole, and azetidine rings, whereas analogs like and focus on oxadiazole cores with aromatic or acidic substituents.

Methyl groups on the oxazole ring (target compound) may increase lipophilicity compared to phenyl groups in , influencing solubility and membrane permeability .

Physicochemical Properties :

  • The target compound’s higher molecular weight (432.45 g/mol) compared to analogs (248–279 g/mol) suggests differences in bioavailability and pharmacokinetics.
  • Carboxylic acid groups in enhance water solubility, whereas the ketone and azetidine groups in the target compound may favor organic solvent compatibility .

Biological Activity

The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities supported by empirical data.

Chemical Structure

The compound consists of several functional groups that contribute to its biological properties. The presence of oxazole and oxadiazole rings is noteworthy due to their established roles in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic pathway often includes the formation of the oxazole and oxadiazole rings through cyclization reactions followed by functionalization to introduce the azetidine and propanone moieties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds with similar structures. For instance, derivatives containing oxazole and oxadiazole rings have shown significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli4.69
Compound BS. aureus5.64
Compound CP. aeruginosa13.40

These results suggest that modifications in the structure can enhance or diminish the antimicrobial efficacy.

Antifungal Activity

In addition to antibacterial properties, compounds similar to the target molecule have demonstrated antifungal activity. For example, compounds with furan and oxadiazole functionalities showed inhibition against Candida albicans.

Table 2: Antifungal Activity

CompoundFungal StrainMIC (µg/mL)
Compound DC. albicans16.69
Compound EFusarium oxysporum56.74

Hemorheological Activity

The hemorheological properties of related compounds have been studied extensively, revealing potential applications in improving blood flow and reducing viscosity. For example, a derivative of cytisine with an oxazole group exhibited significant hemorheological activity comparable to established angioprotective agents like pentoxifylline .

Case Studies

In a recent study focusing on the biological evaluation of similar compounds, researchers conducted in vitro tests to assess their effects on various microbial strains. The results indicated that compounds with structural similarities to our target compound displayed promising antibacterial and antifungal activities.

Case Study Summary:

  • Objective: Evaluate antimicrobial efficacy.
  • Method: In vitro testing against Gram-positive and Gram-negative bacteria.
  • Findings: Compounds exhibited MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli.

Q & A

Basic Research Questions

Q. What methodological steps are critical for synthesizing 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one with high purity?

  • Answer : Synthesis requires careful selection of reagents and reaction conditions. For example, oxadiazole formation often involves refluxing precursors in ethanol (as seen in similar compounds) , while azetidine coupling may necessitate anhydrous conditions to avoid side reactions. Purification via recrystallization (e.g., DMF-EtOH mixtures) is crucial for isolating the target compound . Yield optimization can be achieved by varying reaction times and stoichiometric ratios, followed by HPLC or TLC validation.

Q. Which analytical techniques are indispensable for structural confirmation of this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is essential for verifying connectivity, particularly for distinguishing oxazole, oxadiazole, and azetidine moieties. X-ray crystallography provides definitive proof of stereochemistry and crystal packing . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups.

Q. How should researchers conduct a systematic literature review to identify gaps in knowledge about this compound?

  • Answer : Use databases like PubMed, SciFinder, and Web of Science with keywords such as "oxadiazole-azetidine hybrids," "heterocyclic synthesis," and "biological activity." Prioritize peer-reviewed journals and exclude non-academic sources (e.g., BenchChem) . Analyze prior studies for unresolved issues, such as conflicting bioactivity data or unoptimized synthetic routes, to define novel research objectives.

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

  • Answer : DFT calculations (e.g., B3LYP/6-311G**) model molecular orbitals, charge distribution, and potential reaction pathways. For instance, the electron-withdrawing oxadiazole ring may influence azetidine ring stability, while furan’s π-system could affect intermolecular interactions . Compare computed NMR shifts with experimental data to validate accuracy .

Q. What experimental design strategies address contradictions between predicted and observed biological activity?

  • Answer : If in vitro assays contradict computational predictions (e.g., lower antimicrobial activity than expected), reevaluate assay conditions (e.g., bacterial strain selection, compound solubility). Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinities directly. Cross-validate results with structural analogs to isolate contributing factors (e.g., steric hindrance in the azetidine ring) .

Q. How can multi-disciplinary approaches optimize the environmental stability assessment of this compound?

  • Answer : Adopt a tiered protocol:

  • Phase 1 : Determine hydrolysis rates under varying pH and temperature (OECD Guideline 111).
  • Phase 2 : Use LC-MS/MS to identify degradation products and assess their ecotoxicity (e.g., Daphnia magna assays) .
  • Phase 3 : Model environmental fate via software like EPI Suite, incorporating experimental data to refine predictions .

Q. What strategies mitigate challenges in synthesizing azetidine-containing derivatives?

  • Answer : Azetidine rings are prone to ring-opening under acidic conditions. Use protective groups (e.g., Boc) during synthesis and employ mild deprotection methods (e.g., TFA in dichloromethane). Monitor reactions via in situ FTIR to detect intermediates. For sterically hindered couplings, microwave-assisted synthesis may enhance efficiency .

Methodological Considerations for Data Interpretation

  • Handling Tautomerism : The furan-oxadiazole moiety may exhibit thiol-thione tautomerism, affecting spectroscopic interpretations. Use dynamic NMR or UV-Vis spectroscopy to characterize tautomeric equilibria .
  • Crystallography Challenges : Poor crystal growth due to molecular flexibility can be addressed by co-crystallization with stabilizing agents (e.g., crown ethers) or using nano-crystallization techniques .

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